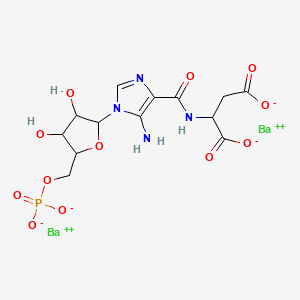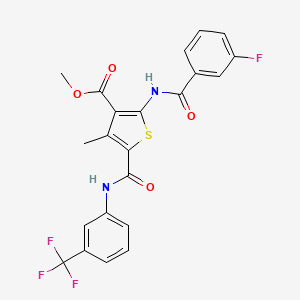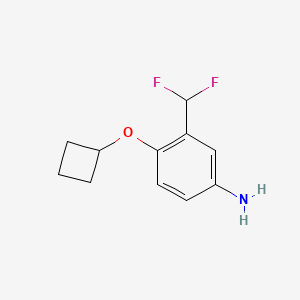
6-Chloro-5-ethoxy-pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5-ethoxy-pyridine-2-carbonitrile is a chemical compound with the molecular formula C8H7ClN2O. It is a derivative of pyridine, characterized by the presence of a chloro group at the 6th position, an ethoxy group at the 5th position, and a cyano group at the 2nd position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-ethoxy-pyridine-2-carbonitrile typically involves the reaction of 6-chloropyridine-2-carbonitrile with ethyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as sodium ethoxide or potassium carbonate. The process involves heating the reactants under reflux conditions to facilitate the substitution of the hydrogen atom at the 5th position with an ethoxy group .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-5-ethoxy-pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 6th position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of pyridine amines.
Aplicaciones Científicas De Investigación
6-Chloro-5-ethoxy-pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 6-Chloro-5-ethoxy-pyridine-2-carbonitrile involves its interaction with specific molecular targets. The chloro and cyano groups are key functional groups that participate in binding interactions with enzymes or receptors. The ethoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
6-Chloropyridine-2-carbonitrile: Lacks the ethoxy group, making it less lipophilic and potentially less reactive in certain contexts.
5-Ethoxy-2-pyridinecarbonitrile: Lacks the chloro group, which may reduce its ability to participate in certain nucleophilic substitution reactions.
6-Chloro-2-pyridinecarbonitrile: Lacks the ethoxy group, similar to 6-Chloropyridine-2-carbonitrile.
Uniqueness
6-Chloro-5-ethoxy-pyridine-2-carbonitrile is unique due to the combination of its functional groups, which confer distinct reactivity and potential biological activity. The presence of both chloro and ethoxy groups allows for a broader range of chemical modifications and interactions compared to its analogs .
Propiedades
Fórmula molecular |
C8H7ClN2O |
|---|---|
Peso molecular |
182.61 g/mol |
Nombre IUPAC |
6-chloro-5-ethoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C8H7ClN2O/c1-2-12-7-4-3-6(5-10)11-8(7)9/h3-4H,2H2,1H3 |
Clave InChI |
VMTFYOITGTUHTC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(N=C(C=C1)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









methanamine](/img/structure/B12076449.png)





![Ethyl({[2-fluoro-3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B12076479.png)
